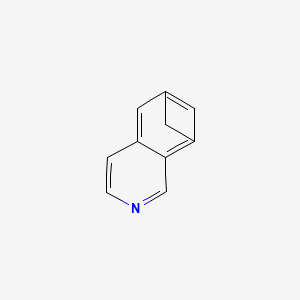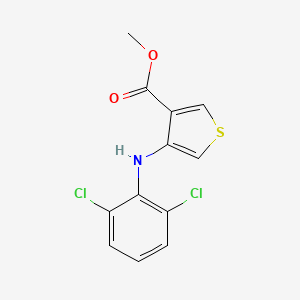
Monobenzyl Phthalate β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monobenzyl Phthalate β-D-Glucuronide (MBP-β-D-G) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a glucuronide conjugate of monobenzyl phthalate (MBP), which is a common plasticizer that is used in the manufacturing of various products. MBP-β-D-G has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of Monobenzyl Phthalate β-D-Glucuronide-β-D-G involves its conjugation with glucuronic acid, which is a process that is catalyzed by various enzymes, including UDP-glucuronosyltransferases (UGTs). This conjugation reaction results in the formation of a more polar compound that is more easily excreted from the body. The conjugation of Monobenzyl Phthalate β-D-Glucuronide-β-D-G with glucuronic acid also plays a role in the detoxification of various xenobiotics, including drugs and environmental pollutants.
Biochemical and Physiological Effects
Monobenzyl Phthalate β-D-Glucuronide-β-D-G has been found to exhibit a range of biochemical and physiological effects, including its role in the conjugation of glucuronic acid with various compounds. This compound has also been found to play a role in the detoxification of various xenobiotics, including drugs and environmental pollutants. In addition, Monobenzyl Phthalate β-D-Glucuronide-β-D-G has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Monobenzyl Phthalate β-D-Glucuronide-β-D-G in lab experiments include its ability to serve as a substrate for enzymes involved in drug metabolism and detoxification. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, the limitations of using Monobenzyl Phthalate β-D-Glucuronide-β-D-G in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are many potential future directions for research on Monobenzyl Phthalate β-D-Glucuronide-β-D-G, including its use as a therapeutic agent for a variety of diseases. This compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as arthritis, cardiovascular disease, and cancer. In addition, further research is needed to understand the mechanisms of action of Monobenzyl Phthalate β-D-Glucuronide-β-D-G and its potential interactions with other compounds in the body. Finally, the development of new synthesis methods and analytical techniques for Monobenzyl Phthalate β-D-Glucuronide-β-D-G could lead to new applications and insights into the role of glucuronidation in drug metabolism and toxicology.
Conclusion
In conclusion, Monobenzyl Phthalate β-D-Glucuronide is a valuable tool for researchers in a variety of fields. This compound has been widely studied for its potential applications in drug metabolism, toxicology, and pharmacokinetics. It exhibits a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, further research on Monobenzyl Phthalate β-D-Glucuronide-β-D-G could lead to new insights and applications in the field of scientific research.
Synthesemethoden
The synthesis of Monobenzyl Phthalate β-D-Glucuronide-β-D-G involves the conjugation of Monobenzyl Phthalate β-D-Glucuronide with glucuronic acid, which is a natural component of the body's metabolic processes. This reaction is typically carried out using a variety of chemical reagents, including N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Monobenzyl Phthalate β-D-Glucuronide-β-D-G has been used in a variety of scientific research applications, including studies of drug metabolism, toxicology, and pharmacokinetics. This compound is commonly used as a substrate for enzymes that are involved in the conjugation of glucuronic acid to various compounds, including drugs and other xenobiotics. This makes Monobenzyl Phthalate β-D-Glucuronide-β-D-G a valuable tool for researchers who are interested in understanding the mechanisms of drug metabolism and the effects of various chemicals on the body.
Eigenschaften
CAS-Nummer |
102674-29-3 |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.381 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
InChI-Schlüssel |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyme |
β-D-Glucopyranuronic acid 1-[2-(Phenylmethyl) 1,2-Benzenedicarboxylate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




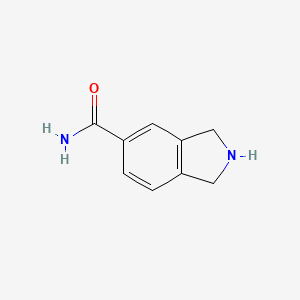


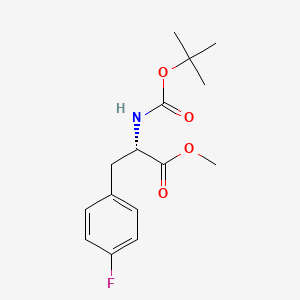
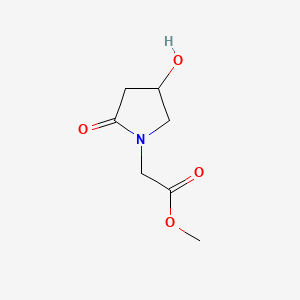
![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

